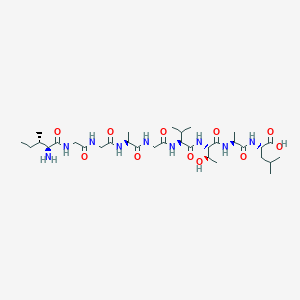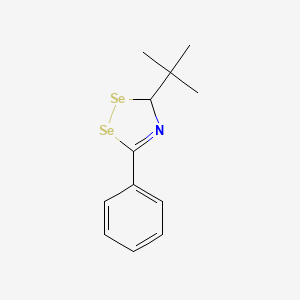![molecular formula C12H15BrO2 B12583163 Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester CAS No. 645421-60-9](/img/structure/B12583163.png)
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[45]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro[45]deca-1,8-diene core and a carboxylic acid ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester typically involves a series of organic reactions. One common method is the Pd-catalyzed asymmetric decarboxylation, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reactions is controlled with high diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for decarboxylation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce larger spirocyclic compounds.
Aplicaciones Científicas De Investigación
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of the target molecules. The presence of the bromine atom and the ester functional group can influence its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]deca-6,9-dien-8-ones: Compounds with similar spirocyclic structures but different substituents and reactivity.
Uniqueness
Spiro[45]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is unique due to its specific combination of a spirocyclic core, a bromine atom, and an ester functional group
Propiedades
Número CAS |
645421-60-9 |
|---|---|
Fórmula molecular |
C12H15BrO2 |
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
methyl 4-bromospiro[4.5]deca-3,7-diene-10-carboxylate |
InChI |
InChI=1S/C12H15BrO2/c1-15-11(14)9-5-2-3-7-12(9)8-4-6-10(12)13/h2-3,6,9H,4-5,7-8H2,1H3 |
Clave InChI |
LXFPLHVFQQDZQW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC=CCC12CCC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)

![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
![Acetamide,N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583160.png)
